molecular formula C11H18N4O B13876078 (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine

(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine

Katalognummer: B13876078
Molekulargewicht: 222.29 g/mol
InChI-Schlüssel: YCLIEMLXZGDBMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine is a chemical compound with the molecular formula C11H18N4O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine typically involves the reaction of 4-methoxypyrimidine with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)ethanamine
  • (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)propanamine

Uniqueness

(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H18N4O

Molekulargewicht

222.29 g/mol

IUPAC-Name

[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C11H18N4O/c1-16-10-2-5-13-11(14-10)15-6-3-9(8-12)4-7-15/h2,5,9H,3-4,6-8,12H2,1H3

InChI-Schlüssel

YCLIEMLXZGDBMH-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC=C1)N2CCC(CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.